molecular formula C19H26N4O2 B15283552 N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide

Cat. No.: B15283552
M. Wt: 342.4 g/mol
InChI Key: FIPSWGYNQHNISP-UHFFFAOYSA-N
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Description

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide is a complex organic compound that features an adamantane moiety, a pyrazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide typically involves the reaction of adamantanecarboxylic acid with an appropriate amine and pyrazinecarboxylic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the carboxamide group can produce the corresponding amine .

Scientific Research Applications

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins. The pyrazine ring can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. The carboxamide group may also play a role in hydrogen bonding and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide

Uniqueness

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide is unique due to the presence of both the adamantane and pyrazine moieties, which confer distinct chemical and biological properties. The combination of these structural elements makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[3-(adamantane-1-carbonylamino)propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H26N4O2/c24-17(16-12-20-4-5-21-16)22-2-1-3-23-18(25)19-9-13-6-14(10-19)8-15(7-13)11-19/h4-5,12-15H,1-3,6-11H2,(H,22,24)(H,23,25)

InChI Key

FIPSWGYNQHNISP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCNC(=O)C4=NC=CN=C4

Origin of Product

United States

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